molecular formula C20H23N5O2S B2392426 N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-57-1

N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2392426
CAS No.: 887347-57-1
M. Wt: 397.5
InChI Key: BDDJZLNJHNJRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of an ethoxyphenyl group, an ethylphenyl group, and a tetrazole ring, which are connected through a sulfanyl linkage to a propanamide backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Sulfanyl Group: The tetrazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate compound with 4-ethoxyphenylacetic acid to form the propanamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The tetrazole ring and sulfanyl group are key structural features that contribute to its activity.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}butanamide: Similar structure but with a butanamide backbone instead of a propanamide backbone.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-4-15-6-10-17(11-7-15)25-20(22-23-24-25)28-14(3)19(26)21-16-8-12-18(13-9-16)27-5-2/h6-14H,4-5H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDJZLNJHNJRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.